3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, characterized by its fused bicyclic structure which includes a quinazoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.
The synthesis and biological evaluation of derivatives of 3-butoxy-2-phenyl-3,4-dihydroquinazolin-4-one have been documented in various scientific studies. Notably, research has focused on its anti-inflammatory properties, specifically as a cyclooxygenase-2 (COX-2) inhibitor, which is significant in the treatment of pain and inflammation-related conditions .
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is classified under:
The synthesis of 3-butoxy-2-phenyl-3,4-dihydroquinazolin-4-one can be achieved through several methodologies. A common approach involves the reaction of anthranilic acid derivatives with various acylating agents and subsequent cyclization steps.
For instance, one synthesis route involves treating anthranilic acid with acetic anhydride to form an intermediate that undergoes cyclization with phenyl groups under acidic conditions .
The molecular structure of 3-butoxy-2-phenyl-3,4-dihydroquinazolin-4-one can be represented as follows:
This compound features:
The structural formula indicates a molecular weight of approximately 288.35 g/mol. The compound's stereochemistry and functional groups contribute to its biological activity.
3-butoxy-2-phenyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions typical of quinazolinone derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity .
The mechanism of action for 3-butoxy-2-phenyl-3,4-dihydroquinazolin-4-one as a COX-2 inhibitor involves:
Studies have shown that certain derivatives exhibit significant inhibition rates against COX enzymes, indicating potential therapeutic applications in inflammatory diseases .
Relevant data include melting point ranges and solubility profiles which are essential for formulation in pharmaceutical applications .
3-butoxy-2-phenyl-3,4-dihydroquinazolin-4-one has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to expand its application range within medicinal chemistry .
Fragment-based combinatorial screening enables rapid assembly of quinazolinone cores by coupling diverse pharmacophoric units. This approach strategically combines anthranilamide derivatives with substituted aldehydes and alkoxy precursors to generate libraries for activity screening. For 3-butoxy-2-phenyl derivatives, optimization involves three iterative cycles:
Table 1: Key Fragments for Combinatorial Synthesis
Fragment Type | Representative Building Blocks | Role in Target Compound |
---|---|---|
Aldehyde Component | 4-Substituted benzaldehydes | Defines C2-aryl substituent |
Amine Component | Anthranilamide | Forms dihydroquinazolinone core |
Alkylating Agent | 1-Bromobutane | Introduces N3-butoxy group |
This method achieved 78% yield improvement over linear synthesis routes in the development of ADTL-BPI1901, a related dual-target inhibitor [2].
Regiocontrol is critical for installing the butoxy group exclusively at N3 while maintaining phenyl at C2. Key strategies include:
Table 2: Regioselectivity Control Methods
Method | Reaction Conditions | Regioselectivity (N3:C2 Ratio) |
---|---|---|
Boc-Protection | 1. Boc-anthranilamide + PhCHO → imine2. N3-alkylation3. Acid deprotection/cyclization | 98:2 |
Microwave Promotion | Anthranilamide + PhCHO + K₂CO₃, μW, 80°C | 90:10 |
Lewis Acid Catalysis | ZnCl₂/EtOH, reflux, 6h | 85:15 |
Solid-phase synthesis using Wang resin anchors anthranilamide via carboxylic acid, freeing N1 for exclusive reaction with butoxy precursors prior to cleavage [3].
Catalyst selection profoundly impacts cyclization efficiency:
Reverse micellar systems demonstrate superior recyclability (>5 cycles without activity loss) and eliminate organic solvents, aligning with green chemistry principles [8].
Strategic derivatization optimizes physicochemical and target-binding properties:
Table 3: Bioactivity Enhancement via Targeted Modifications
Modification Type | Representative Derivative | Key Property Improvement |
---|---|---|
C2-Styryl Extension | 2-(4-Hydroxystyryl)-3-butoxyquinazolinone | Tubulin inhibition ↑ 8.2-fold |
N1-Triazole Conjugation | 1-(4-Phenyltriazolyl)-3-butoxy-2-phenylquinazolinone | BRD4 BD1 binding Kd = 127 nM |
C7-Sulfonylation | 7-(4-Sulfamoylphenyl)-3-butoxy-2-phenylquinazolinone | COX-2 inhibition 47.1% at 20 μM |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5